N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a derivative of thiazole, a heterocyclic compound that has been associated with diverse biological activities . Thiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .
Mode of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity with a fast onset of action . They have also demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-acetamido-1,3-thiazole-4-carboxylic acid under appropriate conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-2-thiazolyl)acetamide: Similar structure with a methyl group on the thiazole ring.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a thiadiazole ring instead of a thiazole ring.
2-(Acetylamino)-4-methylthiazole: Similar structure with an acetylamino group on the thiazole ring.
Uniqueness
N-benzyl-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(18)16-14-17-12(9-20-14)7-13(19)15-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPKWQMEZBNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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